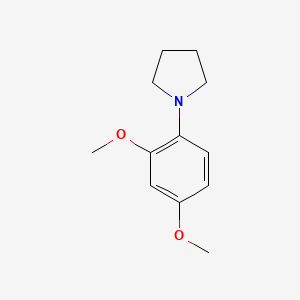
1-(2,4-dimethoxyphenyl)pyrrolidine
概要
説明
1-(2,4-dimethoxyphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-dimethoxyphenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 1-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学的研究の応用
1-(2,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
作用機序
The mechanism of action of 1-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups on the benzene ring may enhance the compound’s binding affinity and selectivity towards these targets .
類似化合物との比較
1-Pyrrolidin-1-ylbenzene: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,4-Dimethoxybenzene: Lacks the pyrrolidine ring, affecting its reactivity and applications.
1-Pyrrolidin-1-yl-3,5-dimethoxybenzene: Similar structure but with methoxy groups at different positions, leading to variations in its properties and uses.
Uniqueness: 1-(2,4-dimethoxyphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-6-11(12(9-10)15-2)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChIキー |
NBFRUPVXXIIAEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2CCCC2)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













